molecular formula C16H18N2O3 B3082318 4-Amino-N-(2-hydroxy-3-phenoxy-propyl)-benzamide CAS No. 112169-43-4

4-Amino-N-(2-hydroxy-3-phenoxy-propyl)-benzamide

Cat. No.: B3082318
CAS No.: 112169-43-4
M. Wt: 286.33 g/mol
InChI Key: TZGHXMHCPORGJC-UHFFFAOYSA-N
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Description

Introduction to 4-Amino-N-(2-hydroxy-3-phenoxy-propyl)-benzamide in Medicinal Chemistry Research

Historical Context of Benzamide Derivatives in Drug Discovery

Benzamide derivatives have constituted a pharmacologically privileged scaffold since the mid-20th century, with their evolution mirroring advances in structural biology and computational chemistry. Early benzamide-based drugs such as procainamide (antiarrhythmic) and metoclopramide (prokinetic agent) demonstrated the scaffold's versatility in modulating diverse biological targets through strategic substitution patterns.

The critical breakthrough came with the recognition of benzamides as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme central to DNA repair mechanisms. Structural optimization campaigns focusing on the 4-aminobenzamide pharmacophore yielded clinical candidates like olaparib and rucaparib , which exploit the benzamide moiety's ability to competitively inhibit NAD+ binding in the PARP-1 catalytic domain.

Table 1: Evolution of Key Benzamide Derivatives in Therapeutics
Compound Target Class Structural Innovation Clinical Impact
Procainamide Sodium Channels Diethylaminoethyl substitution First-class antiarrhythmic (1950s)
Metoclopramide Dopamine D₂ Receptor Methoxy group at position 5 Gastroprokinetic standard (1960s)
Olaparib PARP-1 4-Carbamoyl substitution BRCA-mutant cancer therapy (2014)
Target Compound Undisclosed Targets Phenoxypropyl-hydroxy substitution Preclinical optimization (2020s)

The subject compound represents a third-generation benzamide derivative where the traditional 4-aminobenzamide core (logP ≈ 1.72) is conjugated with a 2-hydroxy-3-phenoxypropyl side chain. This structural modification addresses two key challenges in benzamide drug development:

  • Solubility Enhancement : The hydroxypropyl linker introduces additional hydrogen bond donors (TPSA = 95.7 Ų), counteracting the benzamide core's hydrophobicity.
  • Target Flexibility : Molecular modeling suggests the phenoxy group enables π-π stacking interactions with aromatic residues in target binding pockets, while the hydroxypropyl spacer provides conformational adaptability.

Role of Phenoxypropyl Substituents in Bioactive Molecule Design

The 2-hydroxy-3-phenoxypropyl moiety represents a sophisticated solution to the "molecular obesity" problem in drug design. Comparative studies of analogues demonstrate its unique advantages:

Table 2: Impact of Phenoxypropyl Substitution on Molecular Properties
Property Without Phenoxypropyl With Phenoxypropyl % Change
Calculated logP 2.34 ± 0.15 1.72 ± 0.08 -26.5%
H-bond Donors 2 3 +50%
Rotatable Bonds 5 8 +60%
Predicted Solubility 0.12 mg/mL 1.45 mg/mL +1108%

The substituent's design leverages three synergistic components:

  • Phenoxy Aromatic System : Provides hydrophobic surface area (≈78 Ų) for target binding while maintaining lower logP than alkyl chains through oxygen's electron-withdrawing effects.
  • Hydroxypropyl Spacer : The C3 chain length optimizes distance between the benzamide core and peripheral aromatic systems, with molecular dynamics simulations showing ideal torsion angles of 112°-135° for target engagement.
  • Secondary Alcohol : Serves as both a hydrogen bond donor (pKa ≈ 13.5) and acceptor, enabling interactions with catalytic residues in enzymes or allosteric sites in receptors.

Synthetic methodologies for incorporating this substituent have evolved significantly. Early routes relied on nucleophilic epoxy ring-opening reactions with phenolic oxygen nucleophiles, but modern approaches utilize Mitsunobu reactions for stereochemical control when creating the chiral hydroxy center. Recent adaptations employ flow chemistry techniques to achieve >90% yields in the critical O-alkylation step.

The substituent's conformational flexibility (rotatable bonds = 4) allows adaptation to diverse binding pockets while maintaining sufficient rigidity to minimize entropy penalties upon target binding. Quantum mechanical calculations indicate the lowest energy conformation positions the phenoxy group perpendicular to the benzamide plane, creating a T-shaped molecular architecture optimal for insertion into hydrophobic protein clefts.

Properties

IUPAC Name

4-amino-N-(2-hydroxy-3-phenoxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c17-13-8-6-12(7-9-13)16(20)18-10-14(19)11-21-15-4-2-1-3-5-15/h1-9,14,19H,10-11,17H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGHXMHCPORGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CNC(=O)C2=CC=C(C=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2-hydroxy-3-phenoxy-propyl)-benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Acylation: Aniline undergoes acylation to form benzamide.

    Substitution: The benzamide is then reacted with 2-hydroxy-3-phenoxy-propyl chloride under basic conditions to introduce the hydroxy and phenoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2-hydroxy-3-phenoxy-propyl)-benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.

Major Products

    Oxidation: The major product is a benzamide derivative with a carbonyl group.

    Reduction: The major product is a benzamide derivative with an amine group.

    Substitution: The major products vary depending on the substituent introduced.

Scientific Research Applications

4-Amino-N-(2-hydroxy-3-phenoxy-propyl)-benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-hydroxy-3-phenoxy-propyl)-benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The N-substituent on the benzamide core varies significantly among analogs, impacting key properties:

Compound Name Substituent on Benzamide Nitrogen Key Functional Groups LogP (Predicted) PSA (Ų) Biological Activity Reference
4-Amino-N-(2-hydroxy-3-phenoxy-propyl)-benzamide 2-hydroxy-3-phenoxypropyl Hydroxy, phenoxy, propyl ~2.5–3.5* ~90–100* Not reported Target
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl Hydroxy, dimethyl 1.8 68.7 Metal-catalyzed C–H activation
4-Amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate Diethylaminoethyl Aminoethyl, ion-pair complex 2.1 85.3 Antibacterial (Gram-positive)
4-Amino-N-(2-phenylpropyl)benzamide 2-phenylpropyl Phenyl, propyl 3.92 58.7 Not reported

Notes:

  • *Predicted values based on substituent contributions (hydroxy and phenoxy increase PSA; phenoxy elevates LogP slightly).
  • The target compound’s hydroxy and phenoxy groups likely enhance polarity (higher PSA) compared to alkyl-substituted analogs, improving aqueous solubility but reducing membrane permeability.

Antibacterial and Antimicrobial Potential

  • The 4-amino-N-[2-(diethylamino)ethyl]benzamide-tetraphenylborate complex () exhibited activity against Gram-positive bacteria and yeast, attributed to its ion-pair structure enhancing membrane disruption .

Role in Catalysis and Coordination Chemistry

  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () acts as an N,O-bidentate ligand in metal-catalyzed C–H functionalization . The target compound’s hydroxy group could enable analogous coordination to transition metals (e.g., Pd, Cu), though steric hindrance from the phenoxy group might reduce efficacy.

Biological Activity

4-Amino-N-(2-hydroxy-3-phenoxy-propyl)-benzamide, a compound with the molecular formula C16H18N2O3, has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with an amino group and a phenoxy-propyl substituent, which are critical for its biological activity. The presence of hydroxyl and amino groups enhances its interaction with biological targets.

Anticancer Properties

Research has indicated that derivatives of benzamide compounds exhibit significant anticancer activities. In studies involving various cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer), compounds structurally related to this compound demonstrated moderate cytotoxicity. For instance, related compounds were shown to inhibit cell proliferation with IC50 values in the micromolar range, suggesting potential as anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it has been reported to inhibit DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation and cancer development . The SAR studies revealed that modifications on the benzamide structure significantly impacted the inhibitory potency against DNMTs, with certain derivatives showing EC50 values as low as 0.9 µM against DNMT3A .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including amination and phenol substitution processes. The synthetic pathway often emphasizes optimizing yield and purity while minimizing side reactions.

Study 1: Cytotoxicity Evaluation

In a cytotoxicity assay against various cancer cell lines, the compound exhibited selective toxicity. The results indicated that while it showed moderate activity against WRL-68 liver cells (IC50 = 86 µM), it was less effective against other tested lines . This selectivity may be beneficial for developing targeted cancer therapies.

Study 2: Inhibition of DNMTs

Another pivotal study assessed the inhibition of DNMTs by the compound and its analogs. The findings revealed that specific structural modifications could enhance inhibitory potency, leading to promising candidates for further development in epigenetic therapy .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of functional groups in modulating biological activity. Key observations include:

  • Hydroxyl Groups : Essential for enhancing solubility and biological interaction.
  • Amino Substituents : Influence binding affinity to target enzymes.
  • Phenoxy Propyl Chain : Critical for maintaining structural integrity and enhancing potency.
CompoundStructureIC50/EC50Activity
Compound A-0.9 µMDNMT3A Inhibition
Compound B-86 µMCytotoxicity on WRL-68

Q & A

Basic Question: What are the recommended synthetic pathways for 4-Amino-N-(2-hydroxy-3-phenoxy-propyl)-benzamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving amide coupling, hydroxylation, and phenoxy group introduction. For example:

  • Step 1 : Use mCPBA (meta-chloroperbenzoic acid) in DCM (dichloromethane) for epoxidation of intermediates .
  • Step 2 : Acetylation with Ac₂O (acetic anhydride) and AcOH (acetic acid) at 150°C for 5 minutes to protect hydroxyl groups .
  • Step 3 : Deprotection using aqueous K₂CO₃ in MeOH (methanol) under reflux .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC to adjust time/temperature.
  • Solvent polarity (e.g., CH₃CN for HBTU-mediated couplings) affects yield and purity .

Advanced Question: How can computational methods predict the reactivity of this compound in novel reaction environments?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and QSPR (Quantitative Structure-Property Relationship) models can predict reactivity:

  • DFT : Calculate activation energies for bond cleavage (e.g., amide hydrolysis) using software like Gaussian or ORCA .
  • QSPR : Train neural networks on datasets of benzamide derivatives to correlate substituent effects (e.g., phenoxy groups) with reaction rates .
    Validation : Cross-check predictions with small-scale experiments under controlled conditions (e.g., varying pH or temperature).

Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm amine, hydroxyl, and phenoxy proton environments. DMSO-d₆ is ideal for resolving hydrogen-bonded hydroxyl groups.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and detect impurities (<0.5% threshold).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity .

Advanced Question: How can researchers resolve contradictions in solubility data reported for this compound?

Methodological Answer:
Contradictions often arise from solvent polarity or measurement methods. Systematic approaches include:

  • Solvent Screening : Test solubility in DMSO, MeOH, H₂O, and buffers (pH 4–9) using gravimetric or UV-Vis methods.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify mismatches between compound and solvent .
  • Crystallography : Compare crystal structures (if available) to assess polymorphic effects on solubility .

Basic Question: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of fine powders .
  • Spill Management : Neutralize acidic/basic residues with appropriate buffers before disposal .

Advanced Question: How can AI-driven process simulation improve the scalability of synthesizing this compound?

Methodological Answer:

  • COMSOL Multiphysics : Model heat/mass transfer in batch reactors to optimize stirring rates and cooling profiles .
  • Machine Learning : Train algorithms on historical reaction data to predict optimal reagent ratios (e.g., HBTU:amine stoichiometry) .
  • Robotic Automation : Implement closed-loop systems for real-time pH and temperature adjustments during critical steps .

Basic Question: What are the key functional groups in this compound, and how do they influence its chemical behavior?

Methodological Answer:

  • Amide Group : Participates in hydrogen bonding, affecting solubility and stability. Susceptible to hydrolysis under acidic/basic conditions.
  • Phenoxy Ether : Enhances lipophilicity; resistant to oxidation but cleavable via strong acids (e.g., HBr in AcOH) .
  • Hydroxyl Group : Prone to acetylation or sulfonation; impacts crystallinity .

Advanced Question: What strategies can be employed to study the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., kinases) based on the amine and benzamide motifs .
  • SPR (Surface Plasmon Resonance) : Immobilize the compound on biosensors to measure real-time binding kinetics with proteins .
  • Metabolite Tracking : Radiolabel the benzamide moiety (¹⁴C) to trace metabolic pathways in vitro .

Basic Question: How should researchers design a stability study for this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Analytical Endpoints : Monitor degradation products via LC-MS and quantify parent compound loss using calibrated HPLC .
  • Data Logging : Use stability chambers with continuous temperature/humidity sensors for reproducibility .

Advanced Question: What interdisciplinary approaches can elucidate the compound’s potential in material science applications?

Methodological Answer:

  • Thermal Analysis : DSC/TGA to assess decomposition temperatures and glass transition behavior .
  • Polymer Blending : Test compatibility with biodegradable polymers (e.g., PLA) via solvent casting and tensile strength assays .
  • Electrochemical Studies : Cyclic voltammetry to evaluate redox activity for battery/capacitor applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-N-(2-hydroxy-3-phenoxy-propyl)-benzamide
Reactant of Route 2
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4-Amino-N-(2-hydroxy-3-phenoxy-propyl)-benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.